molecular formula C8H8N2O3 B179123 1-(5-Amino-2-nitrophenyl)ethanone CAS No. 16994-13-1

1-(5-Amino-2-nitrophenyl)ethanone

Cat. No.: B179123
CAS No.: 16994-13-1
M. Wt: 180.16 g/mol
InChI Key: OZXKGJXFDISTBG-UHFFFAOYSA-N
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Description

1-(5-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Amino-2-nitrophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular receptors .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-2-nitrophenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

1-(5-amino-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXKGJXFDISTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423575
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16994-13-1
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-trifluoroacetylaminobenzene as a starting material was slowly added dropwise to 20 mL of concentrated H2SO4 at −20° C. and the reaction mixture was stirred 30 minutes. Then, nitric acid was slowly added dropwise thereto over 10 minutes. The reaction mixture was continuously stirred for 2 hours. When the reaction was completed, ice water was poured into the reaction mixture. The reaction mixture was extracted twice with 50 mL of ethyl acetate. The organic layer was washed with a solution of sodium hydrogen carbonate and dried over anhydrous sodium sulfate. The ethyl acetate was then distilled off under reduced pressure to give an impure product. The impure produce was added to concentrated NH4OH and stirred at 50° C. for 1 hour. The reaction mixture was evaporated on a rotary evaporator and extracted with EtOAc and water, and purified by silica gel column chromatography (hexane/EtOAc=3/1) to obtain the desired 3-acetyl-4-nitro-aminobenzene as a brown solid (54%).
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10 mmol
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ice water
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Synthesis routes and methods II

Procedure details

The starting material, about 10 mmol of 3-acetyl-trifluoroacetylaminobenzene was gradually added to about 20 ml of concentrated H2SO4 at about −20° C., and then stirred for about 30 minutes. Then, nitric acid was added for about 10 minutes. The solution was stirred for about 2 hours. After the reaction was completed, the solution was poured into ice water. An organic layer was extracted twice from the ice water with about 50 mL ethyl acetate, and was washed with sodium hydrogen carbonate solution. And then the organic layer was dried with sodium sulfate anhydride, and distilled under reduced pressure to remove ethyl acetoacetate. Concentrated NH4OH was added, and the solution was stirred at about 50° C. for about 1 hour. Then, the solution was evaporated using a rotary. Extraction was performed with EtOAc and water. Then, 3-acetyl-4-nitro-aminobenzene was obtained in a form of about 54% brown solid using silica gel column chromatography (Hexane/EtOAc=3/1).
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10 mmol
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reactant
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20 mL
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solvent
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0 (± 1) mol
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[Compound]
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ice water
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